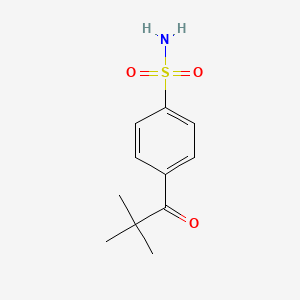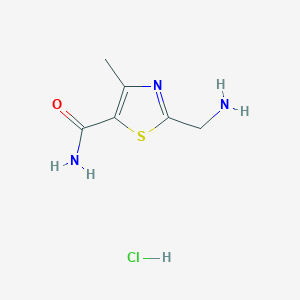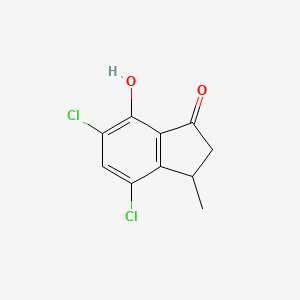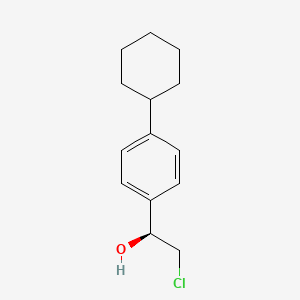![molecular formula C10H17N3O B13168217 2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B13168217.png)
2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine is a heterocyclic compound that features both a pyrazole and an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine can be achieved through a multi-step process. One common method involves the condensation of pyrazole-4-carbaldehydes with appropriate amines in the presence of catalysts such as chloro(trimethyl)silane and pyridine . The reaction typically occurs at elevated temperatures (around 90°C) under ambient air conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be considered to minimize environmental impact.
化学反应分析
Types of Reactions
2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or oxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
作用机制
The mechanism of action of 2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: These compounds share the pyrazole ring and exhibit similar biological activities.
Imidazole Derivatives: These compounds contain a similar heterocyclic structure and have diverse applications in medicinal chemistry.
Pyrrolidinyl Compounds: These compounds feature a pyrrolidine ring and are used in various chemical and biological applications.
Uniqueness
2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine is unique due to its combination of the pyrazole and oxolane rings, which imparts distinct chemical and biological properties
属性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
2-(1-propan-2-ylpyrazol-4-yl)oxolan-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-6-8(5-12-13)10-9(11)3-4-14-10/h5-7,9-10H,3-4,11H2,1-2H3 |
InChI 键 |
UEQYVPMKGQPTFU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C=N1)C2C(CCO2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


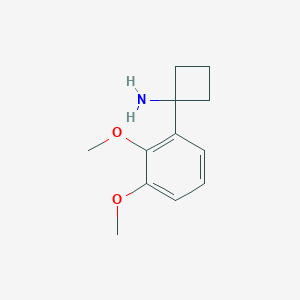
![Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate](/img/structure/B13168166.png)
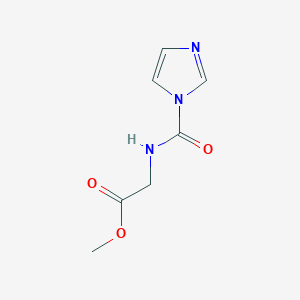
![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid](/img/structure/B13168168.png)

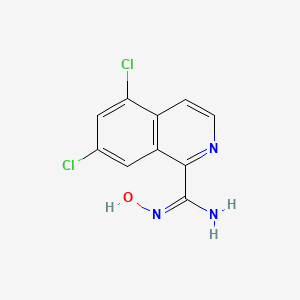
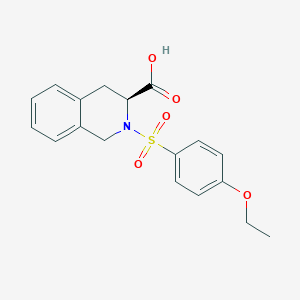
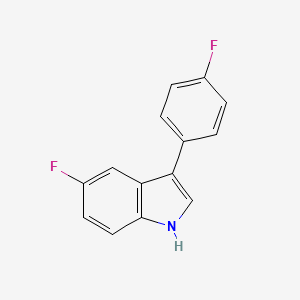
![1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B13168196.png)
